Kanshone H

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

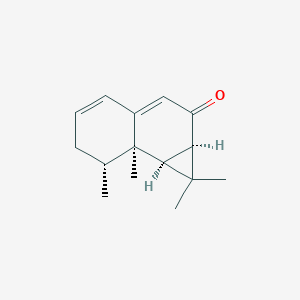

(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-9-6-5-7-10-8-11(16)12-13(14(12,2)3)15(9,10)4/h5,7-9,12-13H,6H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLHCTFFMIUHGN-JWFUOXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC2=CC(=O)C3C(C12C)C3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC=CC2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Isolation and Characterization of Kanshone H from Nardostachys jatamansi

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies for the isolation, purification, and structural elucidation of Kanshone H, a sesquiterpenoid found in the rhizomes of Nardostachys jatamansi. This guide synthesizes information from various phytochemical studies to present a generalized yet detailed workflow applicable to the isolation of this class of compounds.

Introduction to Nardostachys jatamansi and this compound

Nardostachys jatamansi (D.Don) DC, a member of the Caprifoliaceae family, is a perennial herb that grows in the Himalayan region.[1] The rhizomes of the plant, commonly known as "Jatamansi," are rich in a variety of bioactive compounds, including sesquiterpenoids, coumarins, and lignans.[2][3] These constituents are responsible for its traditional use in treating mental disorders, hypertension, and convulsions.[4][5]

Among the diverse sesquiterpenoids isolated from this plant, this compound belongs to a significant class of compounds that have demonstrated notable biological activities. For instance, phytochemical investigations have identified this compound as a modulator of the serotonin transporter (SERT), suggesting its potential in the development of therapies for neuropsychiatric disorders.[6] Furthermore, related sesquiterpenoids from N. jatamansi have been shown to possess potent anti-neuroinflammatory effects by inhibiting key signaling pathways such as the NF-κB pathway.[7][8][9] This guide outlines the critical experimental procedures for isolating and characterizing this compound for further pharmacological evaluation.

Experimental Protocols

The following protocols are generalized from methodologies reported for the isolation of sesquiterpenoids from N. jatamansi.

Plant Material and Extraction

-

Plant Material Preparation: Dried rhizomes of Nardostachys jatamansi are collected and ground into a coarse powder to increase the surface area for solvent extraction.[10]

-

Solvent Extraction: The powdered rhizomes are typically extracted using organic solvents. Common methods include maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE).[11][12] A typical procedure involves extracting the plant material (e.g., 5 kg) with methanol (e.g., 24 L) using sonication or reflux.[5][7]

-

Solvent Partitioning: The resulting crude methanol extract is concentrated under reduced pressure. The residue is then suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[7][11] Sesquiterpenoids like kanshones are often enriched in the ethyl acetate or chloroform fractions.[5]

Chromatographic Isolation and Purification

-

Column Chromatography (CC): The target fraction (e.g., ethyl acetate fraction) is subjected to silica gel column chromatography.[5] A gradient elution system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components.[5]

-

Medium-Pressure Liquid Chromatography (MPLC): Subfractions obtained from CC are further purified using reverse-phase (C18) MPLC with a gradient of methanol in water.[5]

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is achieved using preparative or semi-preparative HPLC, often on a reverse-phase column with an acetonitrile-water or methanol-water mobile phase.[5]

Structural Elucidation

The definitive structure of the isolated compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.[4][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to elucidate the complete chemical structure and stereochemistry.[13] This includes:

-

¹H NMR: To identify the types and connectivity of protons.

-

¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of the entire molecular framework.[14]

-

NOESY: To determine the relative stereochemistry of the molecule.[15]

-

Data Presentation

The following tables summarize the quantitative data and parameters typically involved in the isolation process.

Table 1: Summary of Extraction Parameters for N. jatamansi

| Parameter | Description | Reference |

|---|---|---|

| Plant Part | Dried Rhizomes | [3][16] |

| Extraction Method | Sonication / Reflux | [5][7] |

| Solvent | Methanol, Ethanol (20-95%) | [5][7][11] |

| Solvent-to-Solid Ratio | ~5:1 L/kg (e.g., 24 L for 5 kg) | [7] |

| Extraction Time | 2 hours (Sonication) to 18 hours (Reflux) | [7][11] |

| Partitioning Solvents | n-Hexane, Chloroform, Ethyl Acetate, n-Butanol |[7][11] |

Table 2: Chromatographic Conditions for Sesquiterpenoid Isolation

| Stage | Stationary Phase | Mobile Phase (Gradient) | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | n-Hexane : Ethyl Acetate (e.g., 8:2 → 0:1) | Initial Fractionation |

| MPLC | C18 Reverse-Phase | Methanol : Water (e.g., 50% → 100%) | Subfraction Purification |

| Prep-HPLC | C18 Reverse-Phase | Acetonitrile : Water (e.g., 40% → 50%) | Final Isolation of Pure Compound |

Table 3: Representative Spectroscopic Data for a Kanshone-type Sesquiterpenoid (Kanshone L) Data serves as an example of typical values obtained during structural elucidation of a novel Kanshone.[4]

| Data Type | Description |

|---|---|

| Appearance | Yellowish oil |

| Molecular Formula | C₁₅H₂₀O₄ (determined by HRESIMS) |

| ¹H NMR (pyridine-d₅) | δ 7.22 (H-1), 6.03 (H-8), 3.67 (H-4), 3.07 (H-6), 1.57 (H-12), 1.55 (H-13), 1.33 (H-14), 1.14 (H-15) |

| ¹³C NMR (pyridine-d₅) | Signals corresponding to 15 carbons, including olefinic, methine, and methyl carbons. |

| Key HMBC Correlations | Used to connect different fragments of the molecule. |

| Key NOESY Correlations | Used to establish the relative configuration of stereocenters. |

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes and biological pathways relevant to the study of this compound.

Caption: Experimental workflow for this compound isolation and characterization.

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoids.

Caption: Logical workflow for spectroscopic structure elucidation.

References

- 1. Nardostachys - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Analysis of the Ingredients of 20% Aqueous Ethanol Extract of Nardostachys jatamansi through Phytochemical Study and Evaluation of Anti-Neuroinflammatory Component - PMC [pmc.ncbi.nlm.nih.gov]

- 6. science.gov [science.gov]

- 7. mdpi.com [mdpi.com]

- 8. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi. | Sigma-Aldrich [sigmaaldrich.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Mutivariate optimization strategy for the sonication-based extraction of Nardostachys jatamansi roots and analysis for chemical composition, anti-oxidant and acetylcholinesterase inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. redalyc.org [redalyc.org]

- 15. Six kanshone C-derived sesquiterpenoid hybrids nardochalaristolones A-D, nardoflavaristolone A and dinardokanshone F from Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmacy180.com [pharmacy180.com]

Biological activity of sesquiterpenoids from Nardostachys.

An In-depth Technical Guide to the Biological Activity of Sesquiterpenoids from Nardostachys

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardostachys, a genus of perennial herbs belonging to the Valerianaceae family, is found in the alpine regions of the Himalayas.[1][2] For centuries, species such as Nardostachys jatamansi have been integral to traditional medicine systems, including Ayurveda, for treating a variety of ailments like mental disorders, hypertension, and convulsions.[3][4][5] Modern phytochemical research has identified sesquiterpenoids as one of the major classes of bioactive compounds in Nardostachys.[6][7] These C15 isoprenoid compounds, including nardosinone-type, aristolane-type, and guaiane-type sesquiterpenoids, have demonstrated a wide array of pharmacological activities.[3][4][8] This guide provides a comprehensive overview of the significant biological activities of these compounds, focusing on their anti-neuroinflammatory, cytotoxic, neuroprotective, and antimicrobial effects. It includes detailed experimental methodologies, quantitative data, and diagrams of key molecular pathways and workflows to support further research and drug development.

Extraction and Isolation of Sesquiterpenoids from Nardostachys

The isolation of sesquiterpenoids from Nardostachys rhizomes and roots is a multi-step process involving extraction and chromatographic separation. The general workflow is outlined below.

Experimental Protocol: General Extraction and Isolation

-

Plant Material Preparation : The rhizomes and roots of Nardostachys jatamansi are collected, cleaned, dried, and ground into a fine powder to increase the surface area for extraction.[9]

-

Solvent Extraction : The powdered plant material is typically extracted with organic solvents. Common methods include maceration or Soxhlet extraction using solvents like methanol, ethanol, or a chloroform:methanol mixture (1:1).[1][9][10] For instance, a methanol extract is often obtained by soaking the dried rhizomes in methanol at room temperature, followed by filtration and concentration under reduced pressure.[4][8]

-

Solvent Partitioning : The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.[10] This step separates compounds based on their polarity.

-

Chromatographic Separation : The resulting fractions are subjected to various chromatographic techniques for the isolation of pure compounds. This typically involves column chromatography on silica gel, followed by purification using High-Performance Liquid Chromatography (HPLC).[4][11]

-

Structure Elucidation : The chemical structures of the isolated sesquiterpenoids are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3][12]

Anti-Neuroinflammatory Activity

Several sesquiterpenoids from Nardostachys have demonstrated potent anti-neuroinflammatory effects by inhibiting the production of key inflammatory mediators in microglial cells, the resident immune cells of the central nervous system.[3][12] Over-activation of microglia by stimuli like lipopolysaccharide (LPS) leads to the release of pro-inflammatory molecules, contributing to neurodegenerative diseases.[3]

Quantitative Data

The inhibitory effects of various sesquiterpenoids on nitric oxide (NO) production in LPS-stimulated BV2 microglial cells are summarized below.

| Compound | IC50 (μM) for NO Inhibition | Source |

| Narchinol B | 2.43 ± 0.23 | [12] |

| Desoxo-narchinol A | 3.48 ± 0.47 | [12] |

| 7-methoxydesoxo-narchinol | Not specified, but showed dose-dependent effects | [3][13] |

| Kanshone N | Not specified, but showed dose-dependent effects | [3][13] |

| Narchinol A | Not specified, but showed dose-dependent effects | [3][13] |

| Kanshone J | Dose-dependent inhibition (2.43 to 46.54 μM range) | [12] |

| Kanshone K | Dose-dependent inhibition (2.43 to 46.54 μM range) | [12] |

Experimental Protocols

Cell Culture and Treatment: BV2 microglial cells or primary microglial cells are cultured in appropriate media. The cells are pre-treated with various concentrations of the isolated sesquiterpenoids for a specified time (e.g., 3 hours) before being stimulated with lipopolysaccharide (LPS, e.g., 1.0 μg/mL) to induce an inflammatory response.[3][11]

Nitric Oxide (NO) Production Assay: The production of NO is measured by quantifying the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.[12]

Measurement of Pro-inflammatory Mediators and Cytokines: The levels of prostaglandin E2 (PGE2) and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11][12]

Western Blot Analysis: To determine the expression levels of proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), cells are lysed, and the total protein is separated by SDS-PAGE. The proteins are then transferred to a membrane and probed with specific primary antibodies, followed by secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.[3][12]

References

- 1. researchgate.net [researchgate.net]

- 2. plantarchives.org [plantarchives.org]

- 3. mdpi.com [mdpi.com]

- 4. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. jabonline.in [jabonline.in]

- 8. Terpenoids from Nardostachys jatamansi and their cytotoxic activity against human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Analysis of the Ingredients of 20% Aqueous Ethanol Extract of Nardostachys jatamansi through Phytochemical Study and Evaluation of Anti-Neuroinflammatory Component - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-neuroinflammatory effects of sesquiterpenoids isolated from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Characterization of Kanshone Sesquiterpenoids

Disclaimer: As of November 20, 2025, a thorough review of published scientific literature did not yield specific information on a compound designated as "Kanshone H." Therefore, this technical guide provides a comprehensive overview of the discovery, characterization, and biological activities of closely related and well-studied Kanshone sesquiterpenoids, such as Kanshone C, isolated from the medicinal plant Nardostachys jatamansi. The methodologies and findings presented herein are representative of the research conducted on this class of compounds and serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Kanshones

Kanshones are a series of sesquiterpenoids isolated from the rhizomes and roots of Nardostachys jatamansi, a plant with a long history of use in traditional medicine.[1] These compounds have attracted scientific interest due to their diverse biological activities, including neuroprotective, anti-inflammatory, and potential anticancer effects.[1][2] The structural diversity within the Kanshone family contributes to their wide range of pharmacological properties. This guide will focus on the general procedures for the discovery and characterization of these molecules, with a particular emphasis on their potential to modulate critical cellular signaling pathways, such as apoptosis and STAT3 signaling.

Discovery and Isolation

The initial discovery of Kanshones involves a systematic process of extraction and isolation from their natural source, Nardostachys jatamansi.

Extraction

The dried and powdered rhizomes of N. jatamansi are typically subjected to solvent extraction to obtain a crude extract containing a mixture of phytochemicals.

Experimental Protocol: Solvent Extraction

-

Maceration: The plant material is soaked in a suitable solvent (e.g., 95% ethanol, methanol, or a mixture of toluene, ethyl acetate, and acetic acid) at room temperature for an extended period (e.g., 7-8 hours to several days), with occasional agitation.[1][3]

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, where the plant material is continuously washed with a recycling solvent (e.g., 90% ethanol) at an elevated temperature (e.g., 90°C for 16 hours).[1]

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Isolation and Purification

The crude extract, a complex mixture of compounds, is then subjected to various chromatographic techniques to isolate individual Kanshones.

Experimental Protocol: Chromatographic Isolation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: The fractions obtained from solvent partitioning are further purified using column chromatography. Silica gel is a commonly used stationary phase, and the mobile phase consists of a gradient of solvents, such as a mixture of toluene, ethyl acetate, and acetic acid (e.g., 9:1:0.2 v/v/v).[3]

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative or semi-preparative HPLC to yield pure Kanshones.

The general workflow for the discovery and isolation of a natural product like a Kanshone is depicted in the following diagram.

Structural Characterization

Once a pure Kanshone is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Experimental Protocol: Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY), are performed to elucidate the connectivity of atoms and the stereochemistry of the molecule.[5][6] The chemical shifts and coupling constants provide detailed information about the carbon-hydrogen framework.

-

X-ray Crystallography: If a suitable single crystal of the Kanshone can be grown, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.[7]

Biological Characterization: Antiproliferative and Pro-Apoptotic Effects

Kanshone C has been shown to induce apoptosis in cancer cells, a key mechanism for its potential anticancer activity.[8]

Cell Viability and Cytotoxicity

The effect of Kanshones on cancer cell viability is a crucial first step in assessing their therapeutic potential.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells (e.g., HeLa, HT-29) are seeded into 96-well plates at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allowed to adhere overnight.[9]

-

Compound Treatment: The cells are then treated with various concentrations of the Kanshone compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[9][10]

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570-590 nm using a microplate reader.[11] The intensity of the color is proportional to the number of viable cells.

Table 1: Cytotoxicity of Formosanin C (a compound with similar pro-apoptotic effects to some Kanshones) against various cell lines.

| Cell Line | IC₅₀ (µg/mL) |

| HT-29 (Colon Cancer) | 0.5 |

| Hep 3B (Hepatocellular Carcinoma) | 0.5 |

| PBMC (Normal Cells) | >5 |

| HUVEC (Normal Cells) | >5 |

Data adapted from a study on Formosanin C, which demonstrates a selective cytotoxic effect on cancer cells over normal cells.[12]

Induction of Apoptosis

The induction of apoptosis is a hallmark of many anticancer agents. This can be assessed by examining key molecular markers of the apoptotic cascade.

Experimental Protocol: Western Blotting for Apoptotic Markers

-

Protein Extraction: Cancer cells treated with the Kanshone compound are lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading for each sample.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).[13]

-

Immunoblotting: The membrane is incubated with primary antibodies specific for apoptotic proteins such as cleaved caspase-3, cleaved caspase-9, and cleaved PARP.[14][15] Following incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system. An increase in the levels of these cleaved proteins indicates the activation of the apoptotic pathway.

Mechanism of Action: Modulation of Signaling Pathways

Understanding the molecular mechanisms by which Kanshones exert their biological effects is crucial for their development as therapeutic agents.

Apoptotic Signaling Pathway

Kanshone C has been shown to induce apoptosis through the mitochondrial-mediated intrinsic pathway.[8] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival.[16] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[17] While direct inhibition of STAT3 by a specific Kanshone has not been extensively reported, the anti-inflammatory properties of some sesquiterpenoids from N. jatamansi suggest a potential for modulating this pathway.

Experimental Protocol: STAT3 Reporter Assay

-

Cell Transfection: A cancer cell line (e.g., HEK293 or DU-145) is stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter.[18][19] A second plasmid containing the Renilla luciferase gene under a constitutive promoter is often co-transfected as an internal control for normalization.[20]

-

Compound Treatment and Stimulation: The transfected cells are treated with the Kanshone compound for a defined period, followed by stimulation with a known STAT3 activator, such as Interleukin-6 (IL-6).[18]

-

Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in firefly luciferase activity (normalized to Renilla luciferase activity) in the presence of the Kanshone compound indicates inhibition of STAT3 transcriptional activity.[20]

Conclusion

The Kanshones are a promising class of sesquiterpenoids from Nardostachys jatamansi with significant potential for drug development. This guide has outlined the key methodologies for their discovery, structural elucidation, and biological characterization. While specific data on "this compound" is not currently available, the detailed protocols and findings related to other well-studied Kanshones provide a solid foundation for future research in this area. Further investigation into the precise molecular targets and mechanisms of action of various Kanshones is warranted to fully explore their therapeutic potential, particularly in the context of cancer and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. mdpi.com [mdpi.com]

- 5. Structure Elucidation and Complete NMR Spectral Assignments of New Sesquiterpenes Isolated From Marine Derived Fungus Aspergillus sydowii-HB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. Structure Revision of the Sesquiterpene Nordine Based on NMR Spectroscopic Analysis and X-ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. broadpharm.com [broadpharm.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Formosanin C‐induced apoptosis requires activation of caspase‐2 and change of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bosterbio.com [bosterbio.com]

- 19. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

The Sesquiterpenoid Kanshone H: A Comprehensive Technical Guide on its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanshone H is a sesquiterpenoid natural product that has been identified from medicinal plants of the genus Nardostachys. Sesquiterpenoids are a class of C15 terpenoids known for their diverse chemical structures and significant pharmacological activities. This technical guide provides a detailed overview of the natural source of this compound, its isolation, and a plausible biosynthetic pathway based on current scientific understanding of sesquiterpenoid metabolism in its source organism. While the specific structure of this compound is not widely available in public databases, this guide will refer to the general structure of Kanshones and the established methodologies for their study.

Natural Source and Isolation

This compound has been isolated from the underground parts, specifically the rhizomes and roots, of Nardostachys chinensis, a plant belonging to the Caprifoliaceae family.[1] This plant, commonly known as spikenard, has a long history of use in traditional medicine. Other related Kanshone compounds have been isolated from the closely related species Nardostachys jatamansi.[2]

The isolation of Kanshones from their natural source typically involves the extraction of the dried and powdered plant material with organic solvents, followed by a series of chromatographic purification steps.

Quantitative Data on Kanshones

| Compound | Plant Source | Plant Part | Extraction/Analysis Method | Yield/Concentration | Reference |

| Desoxo-narchinol A | Nardostachys jatamansi | Rhizomes and Roots | 20% Aqueous Ethanol Extract, HPLC | Major constituent (quantitative value not specified) | [3] |

| Nardosinone | Nardostachys jatamansi | Rhizomes and Roots | HPLC | Variable, used as a marker for quality control | [3] |

| Isonardosinone | Nardostachys jatamansi | Rhizomes and Roots | HPLC | Identified and quantified | [3][4] |

| Kanshone A | Nardostachys jatamansi | Rhizomes and Roots | HPLC | Identified and quantified | [4] |

| Kanshone B | Nardostachys jatamansi | Rhizomes and Roots | HPLC | IC50 of 11.5 µM for NO production inhibition | [4] |

| Kanshone E | Nardostachys jatamansi | Rhizomes and Roots | HPLC | Identified and quantified | [3][4] |

Biosynthesis of the Kanshone Skeleton

The biosynthesis of this compound, as a sesquiterpenoid, originates from the isoprenoid pathway. The following is a plausible biosynthetic pathway leading to the core Kanshone skeleton, based on genomic and transcriptomic studies of Nardostachys jatamansi.

Signaling Pathway Diagram

Caption: Plausible biosynthetic pathway of this compound.

Experimental Protocols

The following sections detail the typical experimental procedures for the isolation and structural elucidation of Kanshone compounds.

Extraction and Isolation

-

Plant Material Preparation: The rhizomes and roots of Nardostachys chinensis are collected, dried, and ground into a fine powder.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fraction enriched with sesquiterpenoids (typically the n-hexane or ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, to yield several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing the compounds of interest are further purified by preparative HPLC on a C18 column to isolate the pure this compound.

Structure Elucidation

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra are recorded to determine the number and types of protons and carbons in the molecule.

-

2D NMR: Correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments are performed to establish the connectivity of atoms within the molecule. Nuclear Overhauser effect spectroscopy (NOESY) is used to determine the relative stereochemistry.

-

-

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray diffraction analysis is performed to unambiguously determine its absolute configuration.[5]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the isolation and identification of this compound.

Caption: Experimental workflow for this compound isolation and identification.

Conclusion

This compound is a sesquiterpenoid found in the medicinal plant Nardostachys chinensis. Its biosynthesis follows the general pathway of sesquiterpenoid formation, involving the mevalonate and/or methylerythritol phosphate pathways to generate the C15 precursor farnesyl pyrophosphate, which is then cyclized and modified by a suite of enzymes, likely including terpene synthases and cytochrome P450s. The isolation and structural characterization of this compound rely on established chromatographic and spectroscopic techniques. Further research into the specific enzymes involved in the biosynthesis of this compound could open avenues for its biotechnological production and the development of novel therapeutic agents.

References

- 1. This compound | CAS#:1445952-33-9 | Chemsrc [chemsrc.com]

- 2. Six kanshone C-derived sesquiterpenoid hybrids nardochalaristolones A-D, nardoflavaristolone A and dinardokanshone F from Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Analysis of the Ingredients of 20% Aqueous Ethanol Extract of Nardostachys jatamansi through Phytochemical Study and Evaluation of Anti-Neuroinflammatory Component - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of Kanshone Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data of Kanshone N

The structural elucidation of Kanshone N was achieved through extensive spectroscopic analysis, primarily NMR and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of Kanshone N.

| Parameter | Value |

| Molecular Formula | C₁₅H₂₂O₄ |

| Ion Adduct | [M+H]⁺ |

| Ionization Mode | Positive |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra for Kanshone N were recorded in deuterated chloroform (CDCl₃) at 400 MHz and 100 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, mult., J in Hz) |

| 1 | 140.5 (CH) | 6.76 (br t, 1.7) |

| 2 | 67.5 (CH) | 4.36 (m) |

| 3 | 36.4 (CH₂) | 2.25 (m), 2.15 (m) |

| 4 | 31.6 (CH) | 2.05 (m) |

| 5 | 43.6 (C) | |

| 6 | 50.0 (CH) | 1.85 (m) |

| 7 | 53.7 (CH) | 3.62 (dd, 11.0, 5.5) |

| 8 | 57.2 (CH) | 3.38 (d, 5.5) |

| 9 | 193.8 (C) | |

| 10 | 140.7 (C) | |

| 11 | 75.3 (C) | |

| 12 | 26.5 (CH₃) | 1.48 (s) |

| 13 | 25.0 (CH₃) | 1.35 (s) |

| 14 | 16.5 (CH₃) | 1.06 (d, 7.0) |

| 15 | 14.8 (CH₃) | 0.98 (d, 7.0) |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of purified Kanshone N (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation : ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition : Proton NMR spectra are acquired with a spectral width of approximately 16 ppm. A sufficient number of scans (typically 16 to 64) are averaged to ensure a good signal-to-noise ratio. The relaxation delay is set to 1-2 seconds.

-

¹³C NMR Acquisition : Carbon-13 NMR spectra are recorded with a spectral width of around 220 ppm. A larger number of scans (typically 1024 or more) are required due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

-

Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δH 7.26 ppm; δC 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : HRESIMS data are obtained using a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition Parameters : The analysis is performed in positive ion mode. The sample solution is introduced into the ESI source at a flow rate of a few microliters per minute. The capillary voltage, cone voltage, and desolvation gas temperature and flow rate are optimized to achieve maximum signal intensity and stability. Data is acquired over a mass range appropriate for the expected molecular weight of the compound.

-

Data Analysis : The exact mass of the protonated molecule [M+H]⁺ is determined. The elemental composition is then calculated using the mass spectrometer's software, which compares the measured accurate mass with theoretical masses of possible elemental formulas.

Signaling Pathway Visualization

Several Kanshone derivatives have demonstrated anti-neuroinflammatory effects by inhibiting the production of pro-inflammatory mediators. This activity is linked to the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Caption: Inhibition of the NF-κB signaling pathway by Kanshone N.

References

Kanshone Sesquiterpenoids from Nardostachys jatamansi and their Role in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardostachys jatamansi, a perennial herb found in the Himalayas, has a long history of use in traditional medicine for treating a variety of ailments, including neurological disorders. Modern scientific investigation has identified a class of sesquiterpenoids, known as Kanshones, as key bioactive constituents of this plant. While the specific compound "Kanshone H" is not prominently described in the available scientific literature, a number of other Kanshones and related sesquiterpenoids have been isolated and characterized. This technical guide provides an in-depth overview of the experimental data, protocols, and signaling pathways associated with these compounds, with a particular focus on their anti-neuroinflammatory properties.

Recent studies have demonstrated that certain sesquiterpenoids isolated from Nardostachys jatamansi exhibit significant anti-neuroinflammatory effects.[1] These compounds have been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting their therapeutic potential for neurodegenerative diseases.[1]

Quantitative Data Summary

The following table summarizes the inhibitory effects of selected sesquiterpenoids from Nardostachys jatamansi on nitric oxide (NO) production in LPS-stimulated BV2 microglial cells. This data is crucial for understanding the relative potency of these compounds.

| Compound | Concentration (µM) | NO Production Inhibition (%) |

| 7-methoxydesoxo-narchinol (3) | 5 | Data not available |

| 10 | Significant inhibition | |

| 20 | Dose-dependent inhibition | |

| Kanshone N (4) | 5 | Data not available |

| 10 | Significant inhibition | |

| 20 | Dose-dependent inhibition | |

| Narchinol A (8) | 5 | Data not available |

| 10 | Significant inhibition | |

| 20 | Dose-dependent inhibition |

Note: Specific percentage inhibition values were not detailed in the provided search results, but the dose-dependent nature of the inhibition was highlighted.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature, providing a framework for researchers to replicate and build upon these findings.

Inhibition of Nitric Oxide (NO) Production in BV2 Microglial Cells

This protocol is fundamental for assessing the anti-inflammatory potential of the isolated compounds.

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., 7-methoxydesoxonarchinol, Kanshone N, narchinol A) for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

NO Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent assay. The absorbance at 540 nm is measured, and the quantity of nitrite is calculated from a standard curve.

-

Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells that were not treated with the test compounds.

Western Blot Analysis for Pro-inflammatory Mediators

This protocol is used to investigate the effect of the compounds on the protein expression of key inflammatory enzymes.

-

Cell Lysis: BV2 cells, treated as described above, are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Measurement of Pro-inflammatory Cytokines

This protocol quantifies the production of key signaling molecules involved in the inflammatory cascade.

-

Sample Collection: Culture supernatants from treated and stimulated BV2 cells are collected.

-

ELISA: The concentrations of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the supernatants are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The cytokine concentrations are calculated from a standard curve and expressed as pg/mL.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1: Experimental workflow for assessing the anti-neuroinflammatory effects of Kanshones.

Figure 2: Proposed mechanism of action for Kanshone N via inhibition of the NF-κB signaling pathway.

The anti-neuroinflammatory effects of sesquiterpenoids like Kanshone N are attributed to their ability to modulate key signaling pathways.[1] In LPS-stimulated microglia, the activation of Toll-like receptor 4 (TLR4) initiates a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), leading to its degradation and the subsequent translocation of the nuclear factor-kappa B (NF-κB) dimer into the nucleus.[1] Once in the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing the transcription of mediators like iNOS, COX-2, TNF-α, and IL-1β.[1] Compounds such as Kanshone N have been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory molecules.[1]

Conclusion

The sesquiterpenoids isolated from Nardostachys jatamansi, including various Kanshones, represent a promising class of natural products with potent anti-neuroinflammatory properties. The data and protocols presented in this guide provide a solid foundation for further research into their mechanisms of action and therapeutic potential. The inhibition of the NF-κB signaling pathway appears to be a central mechanism underlying their beneficial effects. Future studies should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy and safety in preclinical models of neurodegenerative diseases. This will be a critical step in translating the traditional use of this medicinal plant into evidence-based therapies. Other related Kanshones, such as Kanshone A, have also been identified in Nardostachys jatamansi.[2] Additionally, various Kanshone C-derived sesquiterpenoid hybrids have been isolated from this plant.[3] Further investigation into the bioactivity of these and other related compounds is warranted.

References

- 1. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kanshone A | C15H22O2 | CID 10466564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Six kanshone C-derived sesquiterpenoid hybrids nardochalaristolones A-D, nardoflavaristolone A and dinardokanshone F from Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Kanshone Sesquiterpenoids

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide summarizes the available scientific information on Kanshone sesquiterpenoids. It is important to note that specific research on Kanshone H is not prevalent in the reviewed literature. The data and pathways described herein are based on studies of other members of the Kanshone family and related compounds isolated from Nardostachys jatamansi.

Introduction

Kanshone sesquiterpenoids, a class of natural compounds isolated from the medicinal plant Nardostachys jatamansi, have garnered scientific interest for their potential therapeutic applications. These compounds have demonstrated notable biological activities, particularly in the realm of anti-neuroinflammation. This guide provides an in-depth overview of the current understanding of Kanshone sesquiterpenoids, focusing on their mechanism of action, supported by quantitative data and detailed experimental protocols.

Core Therapeutic Application: Anti-Neuroinflammation

The primary therapeutic potential of Kanshone sesquiterpenoids lies in their anti-neuroinflammatory properties. Chronic neuroinflammation is a key pathological feature of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The activation of microglial cells, the resident immune cells of the central nervous system, by stimuli such as lipopolysaccharide (LPS), leads to the production of pro-inflammatory mediators. Certain Kanshones and related compounds have been shown to effectively suppress this inflammatory cascade.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on Kanshone-related compounds, highlighting their anti-inflammatory and other biological activities.

| Compound | Biological Activity | Assay | Cell Line/Model | Key Findings | Reference |

| Kanshone B | Anti-neuroinflammatory | IκBα phosphorylation and degradation | LPS-stimulated BV2 microglial cells | Attenuated the phosphorylation and degradation of IκBα. | [1][2] |

| Kanshone E | Anti-neuroinflammatory | IκBα phosphorylation and degradation | LPS-stimulated BV2 microglial cells | Attenuated the phosphorylation and degradation of IκBα. | [1][2] |

| Kanshone N | Anti-neuroinflammatory | Nitric Oxide (NO) Production | LPS-stimulated BV2 microglial cells | Showed dose-dependent inhibitory effects on NO production. | [3] |

| 7-methoxydesoxo-narchinol | Anti-neuroinflammatory | Nitric Oxide (NO) Production | LPS-stimulated BV2 microglial cells | Exhibited dose-dependent inhibition of NO production. | [3] |

| Narchinol A | Anti-neuroinflammatory | Nitric Oxide (NO) Production | LPS-stimulated BV2 microglial cells | Demonstrated dose-dependent inhibitory effects on NO production. | [3] |

| Nardochalaristolones C & D | Serotonin Transporter (SERT) Activity | SERT Activity Assay | Not Specified | Significantly enhanced SERT activity. | [4] |

| Nardoflavaristolone A | Serotonin Transporter (SERT) Activity | SERT Activity Assay | Not Specified | Significantly enhanced SERT activity. | [4] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism underlying the anti-neuroinflammatory effects of these sesquiterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of genes encoding pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (TNF-α, IL-1β, IL-12).[3]

Kanshone compounds, including Kanshone B and E, have been shown to attenuate the phosphorylation and degradation of IκBα in LPS-stimulated BV2 microglial cells.[1][2] This action prevents the nuclear translocation of NF-κB, thereby suppressing the expression of its downstream inflammatory targets.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the anti-neuroinflammatory effects of Kanshone sesquiterpenoids.

Cell Culture and Treatment

-

Cell Line: BV2 murine microglial cells are commonly used.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis). After reaching confluency, they are pre-treated with various concentrations of the test compound (e.g., Kanshone B, E, or N) for a period of 1 to 3 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours for nitric oxide assays, shorter times for phosphorylation studies).

Nitric Oxide (NO) Production Assay

-

Principle: The production of NO, a pro-inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Procedure:

-

After cell treatment, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The nitrite concentration is determined from a standard curve generated with sodium nitrite.

-

Western Blot Analysis for Protein Expression

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the inflammatory pathway, such as iNOS, COX-2, and components of the NF-κB pathway (IκBα, phospho-IκBα).

-

Procedure:

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-IκBα, anti-phospho-IκBα, and a loading control like anti-actin).

-

Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Conclusion and Future Directions

The available evidence strongly suggests that Kanshone sesquiterpenoids hold significant promise as therapeutic agents for neuroinflammatory disorders. Their ability to modulate the NF-κB signaling pathway provides a clear mechanistic basis for their observed anti-inflammatory effects. Future research should focus on:

-

Isolation and Characterization of this compound: A concerted effort is needed to isolate and structurally elucidate this compound to evaluate its specific biological activities.

-

In Vivo Studies: The efficacy of promising Kanshone compounds should be validated in animal models of neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: SAR studies would help in identifying the key chemical moieties responsible for the anti-inflammatory activity, potentially leading to the design of more potent synthetic analogs.

-

Safety and Toxicity Profiling: Comprehensive toxicological studies are essential to determine the safety profile of these compounds for potential clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Six kanshone C-derived sesquiterpenoid hybrids nardochalaristolones A-D, nardoflavaristolone A and dinardokanshone F from Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Kanshone H, a member of the sesquiterpenoid class of natural products, and its related compounds have garnered significant interest within the scientific community. Primarily isolated from the medicinal plant Nardostachys jatamansi, these compounds have demonstrated a range of biological activities, most notably potent anti-neuroinflammatory effects. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their isolation, structural elucidation, synthesis, and biological evaluation. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structures and Properties

This compound and its related compounds are characterized by a core sesquiterpenoid skeleton. The structural diversity within this family arises from variations in oxidation patterns, stereochemistry, and the nature of substituent groups. The structures of several key Kanshone analogs, including Kanshone L, M, N, and D, have been elucidated using modern spectroscopic techniques.

Table 1: Physicochemical Properties of Selected Kanshone Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Kanshone L | C₁₅H₂₀O₄ | 264.32 | Yellowish oil |

| Kanshone M | C₁₂H₁₄O₃ | 206.24 | Yellowish oil |

| Kanshone N | C₁₅H₂₂O₄ | 266.33 | Colorless gum |

| Kanshone D | C₁₅H₂₂O₃ | 250.34 | - |

Isolation from Nardostachys jatamansi

The primary natural source of this compound and its related compounds is the rhizomes and roots of Nardostachys jatamansi. The isolation process typically involves extraction with an organic solvent followed by a series of chromatographic separations.

Experimental Protocol: Isolation of Kanshone Analogs

A detailed, reproducible protocol for the isolation of sesquiterpenoids from Nardostachys jatamansi is outlined below. This protocol is a composite of methodologies reported in the scientific literature.

1. Plant Material and Extraction:

-

Air-dried and powdered rhizomes and roots of Nardostachys jatamansi (typically 1-5 kg) are subjected to extraction.

-

Extraction is commonly performed with methanol at room temperature for an extended period (e.g., 7 days), often repeated multiple times to ensure exhaustive extraction.

-

The methanolic extracts are then concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step fractionates the extract based on the polarity of the constituent compounds.

3. Chromatographic Separation:

-

The fractions enriched with sesquiterpenoids (often the chloroform and ethyl acetate fractions) are subjected to column chromatography.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity can be further separated based on size using a Sephadex LH-20 column with methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual Kanshone compounds is achieved using preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

The following diagram illustrates the general workflow for the isolation of Kanshone compounds.

Structural Elucidation

The determination of the chemical structures of this compound and its analogs relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for Selected Kanshone Compounds

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Mass Spectrometry (m/z) |

| Kanshone L | 7.22 (d, J=1.3 Hz, H-1), 6.03 (s, H-8), 3.67 (m, H-4), 3.07 (m, H-6), 1.57 (s, H-12), 1.55 (s, H-13), 1.33 (s, H-14), 1.14 (d, J=6.9 Hz, H-15) | 200.1 (C-2), 193.9 (C-10), 161.4 (C-9), 143.9 (C-1), 127.3 (C-8), 75.3 (C-11) | [M+H]⁺ at 265.1434 |

| Kanshone N | 6.76 (br t, J=1.7 Hz, H-1), 4.36 (m, H-2), 3.62 (m, H-7), 3.38 (m, H-8), 1.48 (s, H-12), 1.35 (s, H-13), 1.06 (d, J=6.9 Hz, H-14), 0.98 (d, J=6.9 Hz, H-15) | 193.8 (C-10), 140.7 (C-5), 140.5 (C-1), 75.3 (C-11), 67.5 (C-2), 57.2 (C-8), 53.7 (C-7) | [M+H]⁺ at 267.1591 |

Biological Activities and Mechanism of Action

This compound and its related compounds have demonstrated significant anti-neuroinflammatory properties. Their mechanism of action is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2]

Anti-Neuroinflammatory Activity

In vitro studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells have shown that certain Kanshone analogs can effectively suppress the production of pro-inflammatory mediators.

Table 3: Anti-inflammatory Activity of Selected Kanshone Analogs

| Compound | Assay | Endpoint | IC₅₀ (µM) | Reference |

| Kanshone N | NO production in LPS-stimulated BV2 cells | Nitric Oxide Inhibition | ~25 | [2] |

| 7-methoxydesoxo-narchinol A | NO production in LPS-stimulated BV2 cells | Nitric Oxide Inhibition | ~15 | [2] |

| Narchinol A | NO production in LPS-stimulated BV2 cells | Nitric Oxide Inhibition | ~20 | [2] |

Note: IC₅₀ values are estimated from published data and may vary depending on experimental conditions.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Kanshone compounds have been shown to inhibit the activation of the NF-κB pathway by preventing the degradation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB.

The following diagram illustrates the inhibitory effect of Kanshone compounds on the NF-κB signaling pathway.

Experimental Protocols for Biological Evaluation

In Vitro Anti-inflammatory Assay using BV2 Microglial Cells

This protocol describes a standard method for evaluating the anti-inflammatory effects of Kanshone compounds on LPS-stimulated BV2 microglial cells.

1. Cell Culture:

-

BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Cell Viability Assay (MTT Assay):

-

To determine non-toxic concentrations of the test compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

-

Cells are seeded in a 96-well plate and treated with various concentrations of the Kanshone compound for 24 hours.

-

MTT solution is added to each well, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.

3. Measurement of Nitric Oxide (NO) Production:

-

BV2 cells are pre-treated with non-toxic concentrations of the Kanshone compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

4. Western Blot Analysis for NF-κB Pathway Proteins:

-

Cells are treated as described above.

-

Cytoplasmic and nuclear protein fractions are extracted.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against p-IκBα, IκBα, p65 (nuclear and cytoplasmic), and a loading control (e.g., β-actin or Lamin B1).

-

After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the workflow for the in vitro anti-inflammatory assays.

Synthesis of this compound and Derivatives

To date, the total synthesis of this compound has not been extensively reported in the literature. The complex stereochemistry of the molecule presents a significant synthetic challenge. However, the synthesis of related sesquiterpenoid cores and the derivatization of naturally isolated Kanshones are areas of active research. Future synthetic efforts will be crucial for producing larger quantities of these compounds for further biological evaluation and for the generation of novel analogs with improved therapeutic properties.

Conclusion and Future Directions

This compound and its related sesquiterpenoids from Nardostachys jatamansi represent a promising class of natural products with significant anti-neuroinflammatory potential. Their ability to modulate the NF-κB signaling pathway makes them attractive candidates for the development of new therapeutics for neurodegenerative and inflammatory diseases.

Future research in this area should focus on:

-

The total synthesis of this compound and other complex analogs to enable comprehensive structure-activity relationship (SAR) studies.

-

In-depth investigation of the molecular targets of these compounds beyond the NF-κB pathway.

-

Preclinical evaluation of the most potent Kanshone analogs in animal models of neuroinflammation and other relevant diseases.

-

Optimization of the isolation procedures to improve the yield of these compounds from their natural source.

This technical guide provides a solid foundation for researchers entering this exciting field and highlights the key areas where further investigation is needed to unlock the full therapeutic potential of this compound and its related compounds.

References

The Anti-inflammatory Signaling Pathway of Kanshone Sesquiterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response, regulating the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. Natural products represent a promising reservoir of novel anti-inflammatory agents. Among these, sesquiterpenoids isolated from the rhizomes of Nardostachys jatamansi have demonstrated potent anti-inflammatory and anti-neuroinflammatory properties. This technical guide focuses on the anti-inflammatory signaling pathways modulated by Kanshone compounds, with a particular emphasis on the mechanisms of action for Kanshone L and Kanshone N, as representative members of this class of sesquiterpenoids. While specific data for Kanshone H is limited in the current literature, the information presented herein for its close structural analogs provides valuable insights into the potential therapeutic applications of this compound class.

Core Anti-inflammatory Mechanism

Kanshone sesquiterpenoids exert their anti-inflammatory effects primarily through the attenuation of the NF-κB and MAPK signaling cascades in response to inflammatory stimuli such as lipopolysaccharide (LPS).[1] This inhibitory action leads to a downstream reduction in the production of key inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and subsequently degraded, allowing the NF-κB p65/p50 heterodimer to translocate to the nucleus.[1] In the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Kanshone compounds have been shown to inhibit this pathway by preventing the phosphorylation of IκB-α, which in turn blocks the nuclear translocation of the active NF-κB subunits.[1] This mechanism effectively halts the transcription of a suite of pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

The MAPK family of proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical regulators of cellular responses to external stressors, including inflammation. The activation of these kinases through phosphorylation leads to the activation of various transcription factors that contribute to the inflammatory response. While the direct inhibitory effects of Kanshone L and N on specific MAPKs are still under investigation, many related sesquiterpenoids from Nardostachys jatamansi have been shown to suppress the phosphorylation of p38, ERK, and JNK in LPS-stimulated microglial cells.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potency of Kanshone-related compounds has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) for the reduction of NO and PGE2 production in LPS-stimulated BV2 microglial cells.

| Compound | IC50 for NO Production Inhibition (µM) | IC50 for PGE2 Production Inhibition (µM) |

| 7-methoxydesoxo-narchinol | 40.2 ± 2.0 | 35.8 ± 1.8 |

| Kanshone N | 55.3 ± 2.8 | > 100 |

| Narchinol A | 15.8 ± 0.8 | 18.2 ± 0.9 |

Data from Yoon et al., 2018.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the anti-inflammatory mechanisms of Kanshone-related compounds.

Cell Culture and Treatment

-

Cell Line: Murine microglial BV2 cells.

-

Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour) before stimulation with 1 µg/mL of LPS to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

-

Principle: NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Procedure:

-

BV2 cells are seeded in 96-well plates and treated as described above.

-

After 24 hours of LPS stimulation, 100 µL of the culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm using a microplate reader.

-

The nitrite concentration is determined from a sodium nitrite standard curve.

-

Prostaglandin E2 (PGE2) Measurement

-

Principle: The concentration of PGE2 in the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Procedure: The assay is performed according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression

-

Objective: To determine the effect of the compounds on the protein levels of iNOS, COX-2, and the phosphorylation status of IκB-α and NF-κB p65.

-

Procedure:

-

Cells are lysed, and total protein is quantified using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-IκB-α, IκB-α, phospho-p65, p65, or β-actin (as a loading control).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

NF-κB Nuclear Translocation Analysis

-

Principle: The movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation is visualized using immunofluorescence microscopy.

-

Procedure:

-

Cells are grown on coverslips and treated as described.

-

Cells are fixed, permeabilized, and blocked.

-

Incubation with an anti-p65 antibody is followed by incubation with a fluorescently labeled secondary antibody.

-

The nuclei are counterstained with DAPI.

-

Images are captured using a fluorescence microscope.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound's proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Caption: Experimental workflow for Western blot analysis.

Conclusion

The available scientific evidence strongly suggests that Kanshone sesquiterpenoids, particularly compounds like Kanshone L and N, are potent inhibitors of the inflammatory response in vitro. Their primary mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways, leading to a significant reduction in the production of pro-inflammatory mediators. These findings highlight the therapeutic potential of Kanshone compounds as lead structures for the development of novel anti-inflammatory and anti-neuroinflammatory drugs. Further research is warranted to fully elucidate the specific activities of this compound and to evaluate the in vivo efficacy and safety of this promising class of natural products.

References

The Bioactive Potential of Kanshone and Xanthone Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products have long been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Among these, Kanshone and Xanthone derivatives have emerged as promising scaffolds for the development of novel therapeutics. Kanshones, a class of sesquiterpenoids, and Xanthones, characterized by their dibenzo-γ-pyrone core, exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. This technical guide provides an in-depth exploration of the bioactivity of these compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivity of selected Kanshone and Xanthone derivatives against various cancer and inflammatory models. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are key parameters for assessing the potency of a compound.

Table 1: Anticancer Activity of Kanshone Derivatives

| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Kanshone C | BV2 Microglial Cells | NO Production Inhibition | 55.3 ± 2.8 | [1] |

| Nardochalaristolone C | SERT Activity Assay | - | - | |

| Nardochalaristolone D | SERT Activity Assay | - | - |

Table 2: Anticancer Activity of Xanthone Derivatives

| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | MTT Assay | 9.18 | [2] |

| 1,3,6,7-Tetrahydroxyxanthone | HepG2 | MTT Assay | 23.7 | [2] |

| 1,3,4,5,6-Pentahydroxyxanthone | HepG2 | MTT Assay | 12.6 | [2] |

| 1,7-Dihydroxyxanthone | HepG2 | MTT Assay | 13.2 | [2] |